2-Chloro-6-methoxypyridin-4-amine is an organic compound with the molecular formula CHClNO. This compound is a derivative of pyridine, characterized by a chlorine atom at the second position, a methoxy group at the sixth position, and an amino group at the fourth position on the pyridine ring. It is primarily utilized in various chemical syntheses and biological applications due to its unique structural features and reactivity.
The compound can be sourced from chemical suppliers specializing in fine chemicals and intermediates. It is often produced through synthetic routes in laboratory settings or industrially for large-scale applications.
2-Chloro-6-methoxypyridin-4-amine belongs to the class of heterocyclic compounds, specifically pyridines. It is classified under organic compounds due to its carbon-based structure and presence of functional groups such as amines and halogens.
The synthesis of 2-Chloro-6-methoxypyridin-4-amine can be achieved through several methods, with one common approach involving the reaction of 2-chloro-4-nitropyridine with sodium methoxide in dioxane. This reaction is followed by the reduction of the nitro group to an amino group.
The molecular structure of 2-Chloro-6-methoxypyridin-4-amine features:
2-Chloro-6-methoxypyridin-4-amine participates in various chemical reactions:
The mechanism of action of 2-Chloro-6-methoxypyridin-4-amine involves its interaction with biological targets, which may include enzymes or receptors. For instance, it may inhibit certain biological pathways that lead to antimicrobial or anti-inflammatory effects. The precise molecular targets vary based on the specific application context, making it a compound of interest in medicinal chemistry research.
Experimental studies have shown that solubility can be affected by temperature and solvent composition, which are crucial factors in practical applications .
2-Chloro-6-methoxypyridin-4-amine has several scientific uses:
The synthesis of 2-chloro-6-methoxypyridin-4-amine (CAS: 1008304-85-5, C₆H₇ClN₂O) predominantly employs sequential functionalization strategies centered on nucleophilic substitution and catalytic reduction chemistry. Industrial routes typically commence with 2,6-dichloropyridine or 2-chloro-6-methoxypyridine as economical starting materials. A patented two-step pathway exemplifies this approach [2]:
Alternative routes leverage direct amination of 2,4-dichloro-6-methoxypyridine using ammonia under pressure, though this method risks over-amination and requires stringent control of ammonia stoichiometry [8]. The nucleophilic substitution pathway remains favored for its scalability and impurity profile control.
Table 1: Key Reaction Parameters in Synthetic Pathways
Synthetic Route | Key Reagents/Conditions | Intermediate | Yield (%) |
---|---|---|---|
Nitration/Reduction [2] | HNO₃/H₂SO₄, then Fe/HCl or H₂/Pd-C | 2-Chloro-4-nitro-6-methoxypyridine | 78–85 |
Direct Amination [8] | NH₃ (aq.), 100°C, sealed system | None | 60–72 |
Solvent engineering profoundly influences reaction kinetics and crystallization efficiency. Studies on analogous chloro-methoxypyrimidines reveal that solvent polarity governs nucleophilicity in amination steps. Optimal solvents balance polarity, protic character, and environmental impact:
Catalyst selection dictates efficiency in reductive steps. Pd/C (5% w/w) achieves complete nitro reduction in 2 hours at 50°C and 50 psi H₂, whereas non-catalytic methods (Zn/NH₄Cl) require 12 hours. Catalyst recycling remains challenging—residual amines adsorb onto Pd surfaces, necessitating acid washes to restore >85% activity after three cycles [2].
Temperature modulation is critical for minimizing degradation:
Table 2: Solvent Systems and Temperature Effects on Yield
Solvent System | Temperature (°C) | Reaction Type | Yield (%) | Impurity Profile |
---|---|---|---|---|
DMF/H₂O (0.9 w/w) [1] | 25 | Nitration | 92 | <0.5% dinitro compound |
Ethanol/H₂O (70:30) [2] | 50 | Iron reduction | 85 | 3% dechlorinated byproduct |
Pure Ethanol [2] | 50 | Iron reduction | 68 | 8% dechlorinated byproduct |
Laboratory-scale synthesis (0.1–1 kg batches) emphasizes flexibility and rapid optimization:
Industrial-scale operations (100–1000 kg batches) prioritize cost containment and throughput:
Scalability challenges arise primarily in crystallization and waste handling:
Table 3: Scale-Specific Process Parameters
Parameter | Laboratory Scale | Industrial Scale |
---|---|---|
Batch Size | 0.1–1 kg | 100–1000 kg |
Reaction Time (Reduction) | 8–12 hours | 2–4 hours (continuous flow) |
Solvent Consumption | 20 L/kg (single-pass) | 5 L/kg (with 90% recovery) |
Typical Purity | >99.5% (HPLC) | >99.0% (HPLC) |
Key Cost Driver | Catalyst ($300/mol) | Waste disposal ($7/kg) |
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